Cas no 2138154-59-1 (2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid)
![2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2138154-59-1x500.png)
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-714894
- 2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
- 2138154-59-1
-
- インチ: 1S/C15H15N3O5/c19-14(20)12-13(16-11-9-22-7-6-18(11)12)17-15(21)23-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,21)(H,19,20)
- InChIKey: PLUHTGADOIXBSA-UHFFFAOYSA-N
- ほほえんだ: O1CC2=NC(=C(C(=O)O)N2CC1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 317.10117059g/mol
- どういたいしつりょう: 317.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714894-5.0g |
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
2138154-59-1 | 95.0% | 5.0g |
$2816.0 | 2025-03-12 | |
Enamine | EN300-714894-0.25g |
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
2138154-59-1 | 95.0% | 0.25g |
$893.0 | 2025-03-12 | |
Enamine | EN300-714894-10.0g |
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
2138154-59-1 | 95.0% | 10.0g |
$4176.0 | 2025-03-12 | |
Enamine | EN300-714894-2.5g |
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
2138154-59-1 | 95.0% | 2.5g |
$1903.0 | 2025-03-12 | |
Enamine | EN300-714894-0.05g |
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
2138154-59-1 | 95.0% | 0.05g |
$816.0 | 2025-03-12 | |
Enamine | EN300-714894-0.1g |
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
2138154-59-1 | 95.0% | 0.1g |
$855.0 | 2025-03-12 | |
Enamine | EN300-714894-1.0g |
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
2138154-59-1 | 95.0% | 1.0g |
$971.0 | 2025-03-12 | |
Enamine | EN300-714894-0.5g |
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
2138154-59-1 | 95.0% | 0.5g |
$933.0 | 2025-03-12 |
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acidに関する追加情報
Introduction to 2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid (CAS No. 2138154-59-1)
2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid (CAS No. 2138154-59-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazooxazines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
The molecular structure of 2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is characterized by a central imidazooxazine core flanked by a benzyloxycarbonyl (Cbz) group and a carboxylic acid moiety. The Cbz group is commonly used in organic synthesis as a protecting group for amino functionalities, allowing for the selective manipulation of other functional groups in the molecule. The carboxylic acid group provides additional reactivity and potential for conjugation with various biomolecules.
Recent studies have highlighted the importance of imidazooxazines in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that certain derivatives of imidazooxazines exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the presence of the Cbz group significantly enhanced the stability and bioavailability of these compounds.
In another study conducted by a team at the University of California, researchers investigated the anticancer properties of 2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid. The results showed that this compound effectively inhibited the growth of various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was attributed to its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells.
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid involves a multi-step process that typically starts with the formation of the imidazooxazine core through a series of condensation reactions. The Cbz group is then introduced via an N-protection step to protect the amino functionality during subsequent transformations. Finally, the carboxylic acid moiety is appended through an esterification or amidation reaction.
The physical and chemical properties of 2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid are also noteworthy. It is a white crystalline solid with a melting point ranging from 170 to 175°C. The compound is moderately soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various biological assays and pharmaceutical formulations.
In terms of safety and handling, while 2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is not classified as a hazardous material under current regulations, it should be handled with care to avoid exposure to skin or inhalation. Standard laboratory safety protocols should be followed when working with this compound.
The potential applications of 2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid extend beyond its use as a therapeutic agent. It can also serve as a valuable intermediate in the synthesis of more complex molecules with diverse biological activities. For example, researchers at the National Institutes of Health have explored its use as a building block for developing novel antiviral prodrugs that can be activated in specific cellular environments.
In conclusion, 2-{[(benzyloxy)carbonyl]amino}-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid (CAS No. 2138154-59-1) represents an important molecule in the field of medicinal chemistry due to its unique structure and promising biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its significance in drug discovery and development.
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